molecular formula C7H6ClNOS B588351 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one CAS No. 159015-39-1

2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one

Cat. No.: B588351
CAS No.: 159015-39-1
M. Wt: 187.641
InChI Key: PTCYHAOCEIQYQM-UHFFFAOYSA-N
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Description

“2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one” is a chemical compound that is part of the benzothiazole family . Benzothiazoles are heterocyclic compounds with a wide range of applications in fields such as organic synthesis, medicinal chemistry, and materials science .


Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . For instance, one approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and HRMS (ESI) .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Scientific Research Applications

Synthesis and Biological Importance

2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one is a compound that has garnered interest within the scientific community for its potential applications in various fields of research. While the search aimed to find specific applications of this compound, the direct references to its applications were not found. However, the compound's structure suggests its relevance in the broader context of benzothiazole derivatives, which are known for their wide range of biological and chemical properties.

Benzothiazoles and their derivatives, including structures similar to this compound, have been extensively studied for their pharmacological applications. These compounds have shown a broad spectrum of biological activities, making them significant in medicinal chemistry. For instance, benzothiazole derivatives are known for their antimicrobial, antiviral, anti-inflammatory, and anticancer activities. Their unique chemical structure enables them to interact with various biological targets, offering potential therapeutic benefits in treating diverse health conditions (Rosales-Hernández et al., 2022).

Environmental Impact and Degradation

Another area of research interest related to compounds like this compound is their environmental impact, particularly their occurrence, fate, and degradation in aquatic environments. The presence and behavior of similar compounds, such as parabens and chlorophenols, have been studied to understand their environmental fate. These studies are crucial for assessing the ecological risk posed by such chemicals, which can act as endocrine disruptors or contribute to the formation of more stable and toxic by-products through reactions with natural elements like chlorine (Haman et al., 2015).

Analytical and Chemical Studies

Chemical and analytical studies also play a significant role in understanding the properties and reactions of benzothiazole derivatives. Techniques like the ABTS/PP Decolorization Assay are used to investigate the antioxidant capacity of various compounds, including benzothiazoles. These assays help in elucidating the reaction pathways and potential applications of benzothiazoles in pharmaceuticals and other products, highlighting their importance in research and development (Ilyasov et al., 2020).

Mechanism of Action

Some benzothiazole derivatives have been found to inhibit tyrosinase activity and reduce melanin levels in cells . This suggests that these compounds could suppress the production of melanin via the inhibition of tyrosinase activity .

Properties

IUPAC Name

2-chloro-5,7-dihydro-4H-1,3-benzothiazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCYHAOCEIQYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716967
Record name 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159015-39-1
Record name 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazol-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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